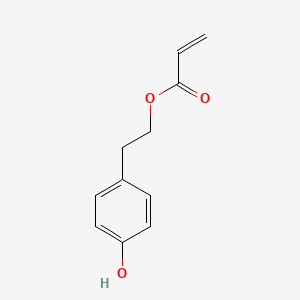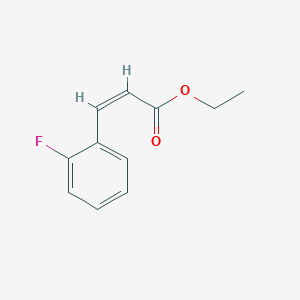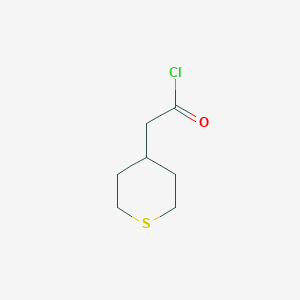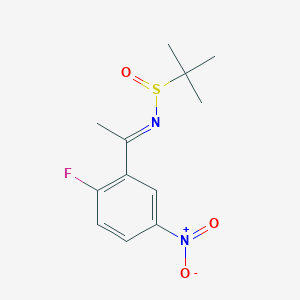
(S,E)-N-(1-Methoxypropan-2-yl)-1-phenylmethanimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S,E)-N-(1-Methoxypropan-2-yl)-1-phenylmethanimine is an organic compound that belongs to the class of imines It is characterized by the presence of a methoxy group attached to a propan-2-yl chain, which is further connected to a phenylmethanimine structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S,E)-N-(1-Methoxypropan-2-yl)-1-phenylmethanimine typically involves the condensation of an amine with an aldehyde or ketone. One common method is the reaction between (S)-1-methoxypropan-2-amine and benzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Large-scale production may also involve the use of automated systems for monitoring and controlling reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
(S,E)-N-(1-Methoxypropan-2-yl)-1-phenylmethanimine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides, thiols, or amines can be used for substitution reactions.
Major Products
Oxidation: Oximes, nitriles.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(S,E)-N-(1-Methoxypropan-2-yl)-1-phenylmethanimine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of (S,E)-N-(1-Methoxypropan-2-yl)-1-phenylmethanimine involves its interaction with specific molecular targets, such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, affecting their function. The methoxy group may also influence the compound’s lipophilicity and ability to cross cell membranes, impacting its bioavailability and efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
(R,E)-N-(1-Methoxypropan-2-yl)-1-phenylmethanimine: The enantiomer of the compound with similar chemical properties but different biological activity.
N-Benzylideneaniline: A structurally similar imine with different substituents.
N-(1-Methoxypropan-2-yl)benzylamine: A related compound with an amine group instead of an imine.
Uniqueness
(S,E)-N-(1-Methoxypropan-2-yl)-1-phenylmethanimine is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy group and imine functionality make it a versatile intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Propriétés
Formule moléculaire |
C11H15NO |
|---|---|
Poids moléculaire |
177.24 g/mol |
Nom IUPAC |
N-[(2S)-1-methoxypropan-2-yl]-1-phenylmethanimine |
InChI |
InChI=1S/C11H15NO/c1-10(9-13-2)12-8-11-6-4-3-5-7-11/h3-8,10H,9H2,1-2H3/t10-/m0/s1 |
Clé InChI |
SYRCSEIGSJECTG-JTQLQIEISA-N |
SMILES isomérique |
C[C@@H](COC)N=CC1=CC=CC=C1 |
SMILES canonique |
CC(COC)N=CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


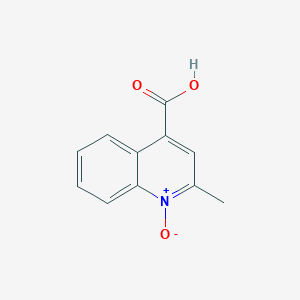
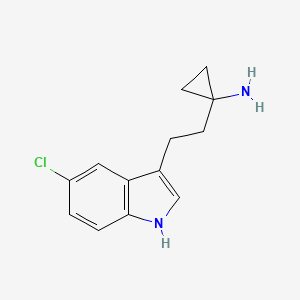
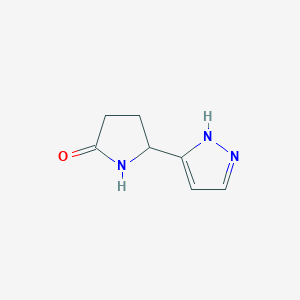



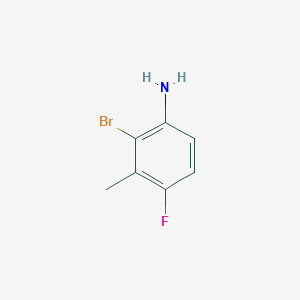
![4-(Methoxycarbonyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B15222299.png)
